molecular formula C22H24N2O4 B11002728 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11002728
M. Wt: 380.4 g/mol
InChI Key: BNQZXFSTAZEKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core with dimethoxy and oxo functional groups, as well as an acetamide moiety attached to a dimethylphenyl group. The compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted phenethylamine, under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetamide Moiety: The acetamide moiety can be attached through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a coupling reaction using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo or hydroxyl groups.

    Reduction: Reduction reactions can be used to remove oxo groups or reduce double bonds.

    Substitution: Substitution reactions can be used to replace functional groups with other groups, such as halogens or alkyl groups.

    Hydrolysis: Hydrolysis reactions can be used to break down the compound into smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl derivatives, while reduction may yield reduced forms of the compound with fewer oxo groups.

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in physiological effects.

    Gene Expression Modulation: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide: The parent compound.

    2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)propionamide: A similar compound with a propionamide moiety instead of an acetamide moiety.

    2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)butyramide: A similar compound with a butyramide moiety instead of an acetamide moiety.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N2O4/c1-14-5-6-18(15(2)9-14)23-21(25)13-24-8-7-16-10-19(27-3)20(28-4)11-17(16)12-22(24)26/h5-11H,12-13H2,1-4H3,(H,23,25)

InChI Key

BNQZXFSTAZEKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.